molecular formula C15H23NO3 B13042678 Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Cat. No.: B13042678
M. Wt: 265.35 g/mol
InChI Key: NUOWWWGSGAMQHG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated benzofuran core. The structure includes a tert-butyl group at position 5, an ethyl ester at position 2, and an amino group at position 3. The ethyl ester improves solubility, making the compound amenable to synthetic modifications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H23NO3/c1-5-18-14(17)13-12(16)10-8-9(15(2,3)4)6-7-11(10)19-13/h9H,5-8,16H2,1-4H3

InChI Key

NUOWWWGSGAMQHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC(C2)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the amino and tert-butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has shown potential in the development of pharmaceuticals due to its structural features that may interact with biological targets. Research indicates that compounds with similar structures can exhibit:

  • Antitumor Activity : Studies suggest that derivatives of tetrahydrobenzofuran can inhibit tumor growth by modulating metalloprotease activity, which is crucial in cancer progression .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective agents in conditions such as Alzheimer's disease .

Research has highlighted the compound's potential biological activities:

  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes involved in inflammatory processes and cancer metastasis .
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Case Study 1: Anticancer Activity

A study published in Cancer Biology & Therapy explored the effects of tetrahydrobenzofuran derivatives on breast cancer cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through metalloprotease inhibition . this compound was among the compounds tested for similar effects.

Case Study 2: Neuroprotective Properties

In a study focusing on neurodegenerative diseases published in Journal of Medicinal Chemistry, researchers found that tetrahydrobenzofuran derivatives exhibited neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . this compound was highlighted for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The benzofuran core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target compound with structurally related derivatives, emphasizing core frameworks, substituents, and physicochemical properties.

Compound Name Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Notable Properties
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate 4,5,6,7-Tetrahydrobenzofuran 3-Amino, 5-tert-butyl, ethyl ester at C2 C15H23NO3 ~281.35 High lipophilicity (tert-butyl), moderate solubility (ester), hydrogen-bonding (amino)
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4,5,6,7-Tetrahydrobenzo[b]thiophene Propanoylamino, ethylfuran side chain C20H25NO4S 375.5 High XLogP3 (4.9), lipophilic, flexible side chain for target interactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4,5,6,7-Tetrahydrobenzo[b]thiophene 2-Amino, ethyl ester C11H15NO2S 241.31 Compact structure, lower molecular weight, fewer steric hindrances
tert-Butyl 7-hydroxy-6-[methoxymethyl-tetrazolyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Tetrahydroisoquinoline Methoxymethyl-tetrazolyl, tert-butyl ester C20H26N4O4 (estimated) ~410.45 Polar tetrazole group, hydrogenation-derived synthesis, potential for CNS targeting
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Hydroxy, methyl, dioxo groups C12H10O5S ~274.27 Electron-deficient (dioxo), high polarity, potential for redox interactions
tert-Butyl (S)-2-aminothiazole derivative 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole Boc-protected amine, tert-butyl C13H21N3O2S ~307.39 Chiral center, used in peptide mimetics, enhanced stability (Boc group)

Key Comparative Insights

Tetrahydroisoquinoline derivatives () exhibit planar aromatic regions, favoring interactions with flat binding pockets (e.g., enzyme active sites).

Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity (XLogP3 ~4 inferred) compared to smaller alkyl groups (e.g., methyl in ) but may reduce solubility. Amino group positioning (C3 in the target vs. C2 in ) influences hydrogen-bonding patterns and spatial orientation in molecular recognition.

Synthetic Utility :

  • Ethyl esters (target compound, ) are commonly used as prodrug moieties or for further hydrolysis to carboxylic acids.
  • Boc-protected amines () and tetrazole groups () enable selective deprotection or metal coordination, respectively, in drug design.

Pharmacological Implications :

  • Thiophene/benzothiophene derivatives () often exhibit varied bioactivity due to sulfur’s polarizability and redox activity.
  • The target compound’s furan oxygen may engage in weaker hydrogen bonds compared to thiophene’s sulfur but could improve metabolic stability .

Biological Activity

Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in pharmacology.

  • Molecular Formula : C₁₅H₁₉N₁O₂
  • CAS Number : 146798-66-5
  • Structure : The compound features a tetrahydrobenzofuran core with an amino and a tert-butyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzofuran structure followed by the introduction of the amino and carboxylate functionalities. Specific synthetic pathways can vary based on the desired yield and purity.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 mg/mL
Compound BS. aureus0.25 mg/mL

2. Anti-inflammatory Activity

Research indicates that derivatives of this compound may possess anti-inflammatory properties superior to traditional anti-inflammatory agents like curcumin. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines .

3. Antitumor Activity

Emerging studies suggest that this compound may exhibit cytotoxic effects on cancer cells. For example:

  • In Vitro Studies : Certain analogs have shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction .

Case Studies

  • Study on Antibacterial Properties : A comparative study evaluated various synthesized compounds against standard antibiotics. Ethyl derivatives showed enhanced activity against resistant strains of bacteria.
  • Anti-inflammatory Mechanism Investigation : Research focused on the mechanism by which these compounds reduce inflammation revealed modulation of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents : Variations in the tert-butyl group or alterations to the amino group can significantly affect potency and selectivity against target biomolecules.
ModificationEffect on Activity
Increased size of alkyl groupEnhanced lipophilicity and cell permeability
Alteration of amino groupChanges in binding affinity to target proteins

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